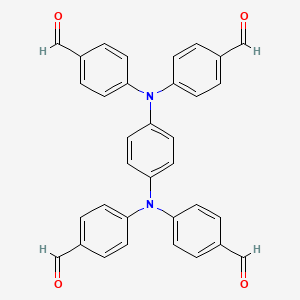
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4,4’,4’‘,4’‘’-(1,4-phenylenedinitrilo)tetraki is an organic compound with the molecular formula C34H24N2O4 and a molecular weight of 524.57 g/mol . This compound is characterized by the presence of four benzaldehyde groups attached to a central 1,4-phenylenedinitrilo core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4,4’,4’‘,4’‘’-(1,4-phenylenedinitrilo)tetraki can be synthesized through the reaction of benzaldehyde with 1,4-phenylenedinitrilo under specific conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to facilitate the process . The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 4,4’,4’‘,4’‘’-(1,4-phenylenedinitrilo)tetraki involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4,4’,4’‘,4’‘’-(1,4-phenylenedinitrilo)tetraki undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid[][3].
Major Products Formed
- Oxidation
Properties
IUPAC Name |
4-(4-formyl-N-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]anilino)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c37-21-25-1-9-29(10-2-25)35(30-11-3-26(22-38)4-12-30)33-17-19-34(20-18-33)36(31-13-5-27(23-39)6-14-31)32-15-7-28(24-40)8-16-32/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVRJTTXGBOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
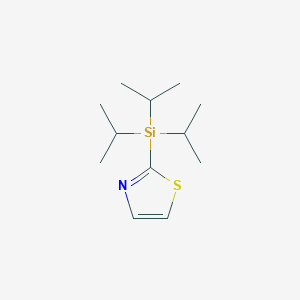
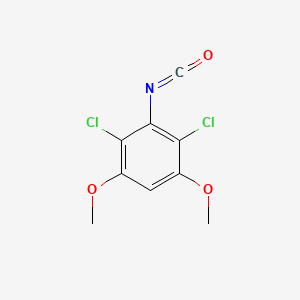
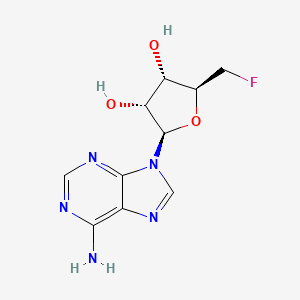
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8248728.png)
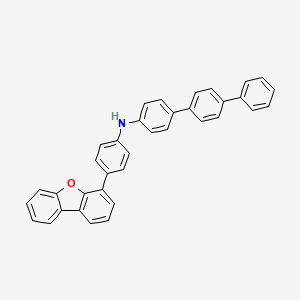
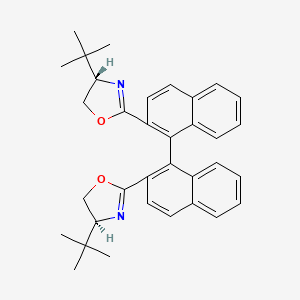
![N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8248756.png)
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane](/img/structure/B8248757.png)
![4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B8248773.png)

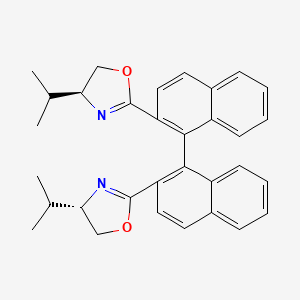
![N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B8248807.png)
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)
![(2R,2'R,3R,3'R)-4,4'-Bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8248813.png)
